(3Z)-3-[(3,5-dimethylphenyl)imino]-1,3-dihydro-2H-indol-2-one
Description
(3Z)-3-[(3,5-Dimethylphenyl)imino]-1,3-dihydro-2H-indol-2-one is a Schiff base derived from isatin (indole-2,3-dione), characterized by a Z-configuration imine group linking the indole-2-one core to a 3,5-dimethylphenyl substituent.
Properties
IUPAC Name |
3-(3,5-dimethylphenyl)imino-1H-indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O/c1-10-7-11(2)9-12(8-10)17-15-13-5-3-4-6-14(13)18-16(15)19/h3-9H,1-2H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHPUSEHDVQFABR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N=C2C3=CC=CC=C3NC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-[(3,5-dimethylphenyl)imino]-1,3-dihydro-2H-indol-2-one typically involves the condensation of 3,5-dimethylaniline with isatin under acidic or basic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes cyclization to form the final product. Common solvents used in this reaction include ethanol, methanol, and acetic acid. The reaction is usually carried out at elevated temperatures ranging from 60°C to 100°C.
Industrial Production Methods
Industrial production of (3Z)-3-[(3,5-dimethylphenyl)imino]-1,3-dihydro-2H-indol-2-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(3Z)-3-[(3,5-dimethylphenyl)imino]-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include oxo derivatives, amine derivatives, and various substituted indole compounds.
Scientific Research Applications
(3Z)-3-[(3,5-dimethylphenyl)imino]-1,3-dihydro-2H-indol-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (3Z)-3-[(3,5-dimethylphenyl)imino]-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Antimicrobial Activity
- Target Compound: Limited direct data, but structurally related (3Z)-3-(4-piperazin-1-ylbenzylidene)-1,3-dihydro-2H-indol-2-one () shows broad-spectrum activity against Staphylococcus aureus (MIC: 8 µg/mL) and E. coli (MIC: 16 µg/mL) .
- Contrast: (3Z)-3-[(4-hydrazinylphenyl)imino] derivatives () exhibit lower efficacy (MIC: 32–64 µg/mL), suggesting the 3,5-dimethylphenyl group may enhance membrane disruption .
Antiviral Activity
- HCV p7 Inhibition: The target compound’s analog, (3Z)-3-[(4-methoxyanilino)methylidene]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one (1191–137), inhibits HCV replication (IC₅₀: 3.2 µM) via p7 channel blockade .
- Structural Requirement : N-Phenylethyl substitution is critical for activity, a feature absent in the target compound .
Cytotoxicity Profile
- Methylol Derivatives : highlights that methylol-modified indol-2-ones reduce cytotoxicity (V79 cell viability: 85% at 50 µM) compared to unmodified analogs (viability: 45%) .
- Nitro-Substituted Analogs : (3Z)-5-nitro derivatives () show higher cytotoxicity (IC₅₀: 12 µM) due to redox cycling and ROS generation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
